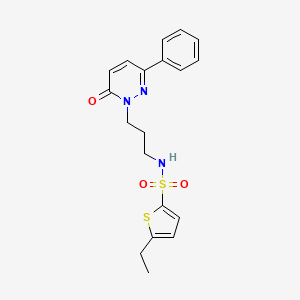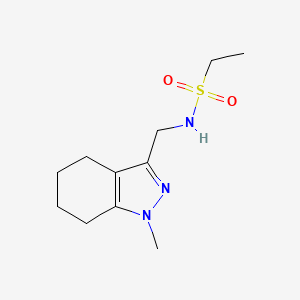![molecular formula C18H26N2O2 B2892440 (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide CAS No. 2411325-45-4](/img/structure/B2892440.png)
(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide, also known as DMABN, is a synthetic compound that has gained attention for its potential applications in scientific research.
作用機序
(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide acts as a potent and selective inhibitor of voltage-gated potassium channels, particularly those containing the Kv1.3 subunit. This inhibition leads to a depolarization of the cell membrane and an increase in neuronal excitability. (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide achieves this inhibition by binding to a specific site on the channel protein, thereby preventing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the firing rate of neurons and to enhance synaptic transmission. Additionally, (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
実験室実験の利点と制限
One advantage of using (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide in lab experiments is its selectivity for voltage-gated potassium channels containing the Kv1.3 subunit. This selectivity allows researchers to specifically target these channels without affecting other potassium channels or ion channels in general. However, one limitation of (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide. One area of interest is the development of (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide-based therapeutics for neurological disorders such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully understand the mechanisms underlying (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide's anti-inflammatory properties and to explore its potential use in treating other inflammatory conditions. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide, particularly with regard to its potential use as a therapeutic agent.
合成法
(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide is synthesized through a multistep process involving the use of various reagents and solvents. The first step involves the reaction of cyclobutylmethyl chloride with sodium methoxide in methanol to form the corresponding cyclobutylmethyl ether. This intermediate is then reacted with 3-chloro-1-(phenylmethyl)propan-1-ol in the presence of sodium hydride to form the desired product, 3-(phenylmethoxymethyl)cyclobutanol. The final step involves the reaction of 3-(phenylmethoxymethyl)cyclobutanol with dimethylaminoacetaldehyde diethyl acetal in the presence of acetic acid to form (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of voltage-gated potassium channels, leading to an increase in neuronal excitability. This property makes (E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide a useful tool for studying the role of potassium channels in neural signaling and for investigating the mechanisms underlying various neurological disorders.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)10-6-9-18(21)19-17-11-16(12-17)14-22-13-15-7-4-3-5-8-15/h3-9,16-17H,10-14H2,1-2H3,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEXFVZVGOBGLS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2892357.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2892359.png)
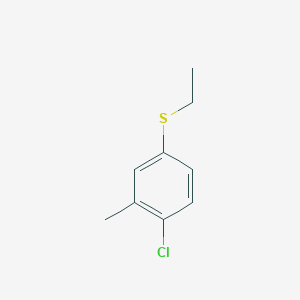
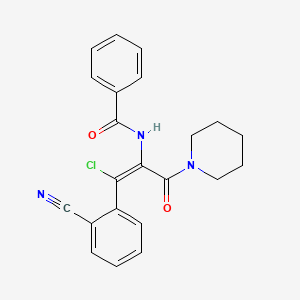

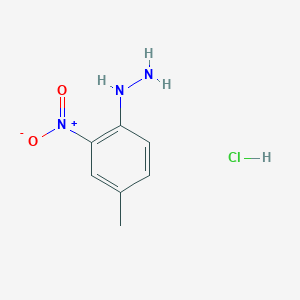
![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2892367.png)
![N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2892368.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2892369.png)

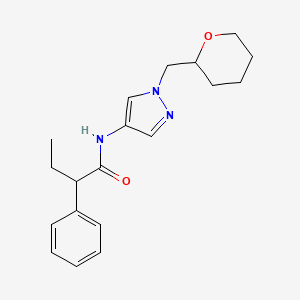
![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)
